N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide
Description
N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Properties
IUPAC Name |
N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-3-25(20-14-8-10-17-9-4-5-11-18(17)20)22(28)15-26-21-13-7-6-12-19(21)24-23(26)16(2)27/h4-14,16,27H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBYFTRKPVMYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N=C3C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is formed by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced by reacting the benzimidazole derivative with an appropriate aldehyde, such as 2-hydroxyacetaldehyde.
Naphthalen-1-ylacetamide Formation: The final step involves the reaction of the hydroxyethyl benzimidazole derivative with N-ethyl-naphthalen-1-ylacetamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzimidazole ring can undergo reduction reactions to form different derivatives.
Substitution: The compound can undergo substitution reactions at the benzimidazole ring or the naphthalen-1-ylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole or naphthalen-1-ylacetamide derivatives.
Scientific Research Applications
N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The hydroxyethyl group and naphthalen-1-ylacetamide moiety can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-hydroxyethyl)benzimidazole: A simpler derivative with similar biological activities.
N-ethylbenzimidazole: Another derivative with potential pharmacological properties.
Naphthalen-1-ylacetamide: A compound with distinct chemical and biological properties.
Uniqueness
N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide is unique due to its combined structural features, which provide a balance of hydrophilic and hydrophobic properties. This allows for better interaction with biological targets and improved pharmacokinetic properties compared to simpler derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
